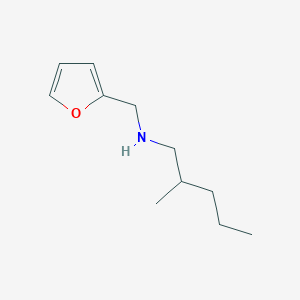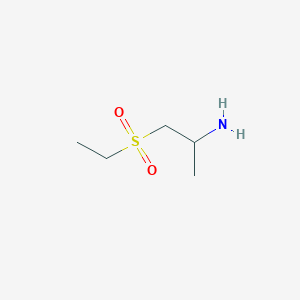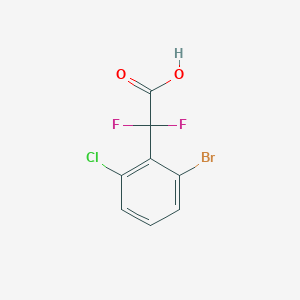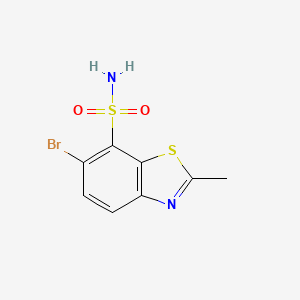
(Furan-2-ylmethyl)(2-methylpentyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-ylmethyl)(2-methylpentyl)amine is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a 2-methylpentylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)(2-methylpentyl)amine typically involves the reaction of furan-2-carbaldehyde with 2-methylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)(2-methylpentyl)amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, saturated amine derivatives, and various substituted amine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Furan-2-ylmethyl)(2-methylpentyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)(2-methylpentyl)amine involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially disrupting their normal function. The amine group can form hydrogen bonds and ionic interactions with various biological targets, influencing their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
(Furan-2-ylmethyl)amine: Lacks the 2-methylpentyl group, making it less hydrophobic and potentially less bioavailable.
(Furan-2-ylmethyl)(2-ethylhexyl)amine: Features a longer alkyl chain, which may affect its solubility and interaction with biological targets.
(Furan-2-ylmethyl)(2-methylbutyl)amine: Has a slightly different alkyl chain, which can influence its chemical reactivity and biological activity.
Uniqueness
(Furan-2-ylmethyl)(2-methylpentyl)amine is unique due to its specific combination of a furan ring and a 2-methylpentylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its balance of hydrophobic and hydrophilic regions allows for versatile interactions in both chemical reactions and biological systems.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylpentan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-3-5-10(2)8-12-9-11-6-4-7-13-11/h4,6-7,10,12H,3,5,8-9H2,1-2H3 |
InChI Key |
NYULVUYGGVQSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide](/img/structure/B13277733.png)





![tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13277785.png)


![2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile](/img/structure/B13277791.png)

![[3-(Pentylamino)phenyl]methanol](/img/structure/B13277798.png)
![1,8,11-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13277803.png)

